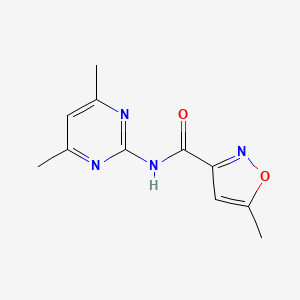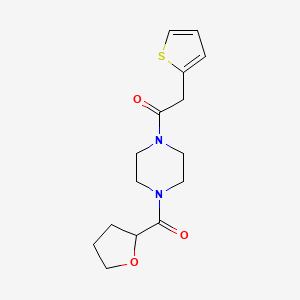![molecular formula C19H19FN2O2 B4185292 3-fluoro-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide](/img/structure/B4185292.png)
3-fluoro-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide
説明
3-fluoro-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide, also known as FPB, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. FPB belongs to the class of benzamide derivatives and has been extensively studied for its mechanism of action and physiological effects.
作用機序
3-fluoro-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide exerts its therapeutic effects through various mechanisms. In cancer cells, 3-fluoro-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide inhibits the activity of histone deacetylases, which are enzymes involved in the regulation of gene expression. In Alzheimer's disease, 3-fluoro-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide inhibits the aggregation of beta-amyloid protein by binding to the protein and preventing its self-assembly. In Parkinson's disease, 3-fluoro-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide protects dopaminergic neurons from oxidative stress-induced cell death by activating the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.
Biochemical and Physiological Effects:
3-fluoro-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide has been shown to have various biochemical and physiological effects, including the inhibition of cell growth, induction of apoptosis, inhibition of protein aggregation, and protection of neurons from oxidative stress-induced cell death. 3-fluoro-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide has also been shown to modulate various signaling pathways, including the Nrf2 pathway, which is involved in the regulation of oxidative stress.
実験室実験の利点と制限
One of the advantages of using 3-fluoro-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide in lab experiments is its high potency and specificity towards its target molecules. 3-fluoro-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide has also been shown to have low toxicity in vitro. However, one of the limitations of using 3-fluoro-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide is its poor solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for the study of 3-fluoro-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide. One direction is the development of more potent and selective analogs of 3-fluoro-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide for the treatment of various diseases. Another direction is the investigation of the pharmacokinetics and pharmacodynamics of 3-fluoro-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide in vivo. Additionally, the potential of 3-fluoro-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide as a diagnostic tool for various diseases, such as Alzheimer's disease, could also be explored.
科学的研究の応用
3-fluoro-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide has been studied for its potential as a therapeutic agent in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. 3-fluoro-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide has been shown to inhibit the growth of cancer cells and induce apoptosis in vitro. In Alzheimer's disease, 3-fluoro-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide has been shown to inhibit the aggregation of beta-amyloid protein, which is a hallmark of the disease. In Parkinson's disease, 3-fluoro-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide has been shown to protect dopaminergic neurons from oxidative stress-induced cell death.
特性
IUPAC Name |
3-fluoro-N-[4-(piperidine-1-carbonyl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN2O2/c20-16-6-4-5-15(13-16)18(23)21-17-9-7-14(8-10-17)19(24)22-11-2-1-3-12-22/h4-10,13H,1-3,11-12H2,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYCGHHDWYDVNGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



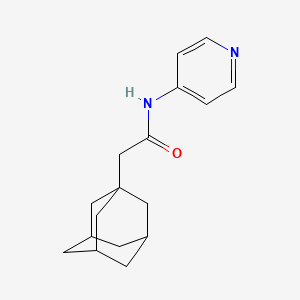

![1-(4-fluorophenyl)-4-[2-(2-methylphenoxy)butanoyl]piperazine](/img/structure/B4185232.png)
![ethyl 5-acetyl-2-{[2-(2,4-difluorophenoxy)propanoyl]amino}-4-methyl-3-thiophenecarboxylate](/img/structure/B4185239.png)

![4-[(4-nitrophenyl)sulfonyl]-N-(tetrahydro-2-furanylmethyl)-1-piperazinecarbothioamide](/img/structure/B4185254.png)
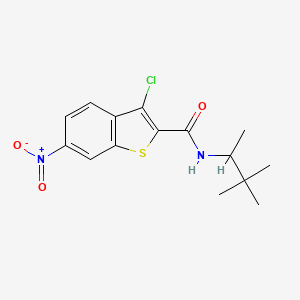
![N-[1-(1,3-benzodioxol-5-yl)ethyl]-5-methyl-3-isoxazolecarboxamide](/img/structure/B4185274.png)
![3,4,5-triethoxy-N-[1-(tetrahydro-2-furanyl)ethyl]benzamide](/img/structure/B4185285.png)
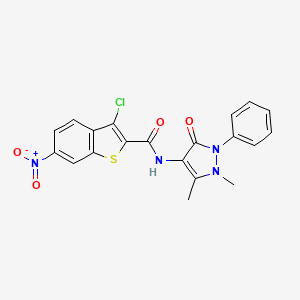

![N-[1-(3,4-dimethoxyphenyl)ethyl]-2-methyl-3-furamide](/img/structure/B4185306.png)
